molecular formula C16H15N3O7 B11508088 N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide

N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide

Cat. No.: B11508088
M. Wt: 361.31 g/mol
InChI Key: ZGEFDHUCXNOQCG-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is an organic compound characterized by the presence of a benzamide group substituted with two nitro groups and a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide typically involves a multi-step process:

  • Preparation of 2-(2-methoxyphenoxy)ethylamine: : This intermediate can be synthesized by reacting 2-methoxyphenol with ethylene oxide in the presence of a base to form 2-(2-methoxyphenoxy)ethanol. This is then converted to 2-(2-methoxyphenoxy)ethylamine through a reaction with ammonia or an amine.

  • Nitration of Benzamide: : Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions, forming 3,5-dinitrobenzamide.

  • Coupling Reaction: : The final step involves coupling 2-(2-methoxyphenoxy)ethylamine with 3,5-dinitrobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and coupling steps to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)ethyl-3,5-dinitrobenzamide.

    Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-3,5-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and polymers with specific properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the methoxyphenoxyethyl side chain can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyphenoxy)ethyl]benzamide: Lacks the nitro groups, resulting in different reactivity and biological activity.

    N-[2-(2-hydroxyphenoxy)ethyl]-3,5-dinitrobenzamide: Has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.

    N-[2-(2-methoxyphenoxy)ethyl]-3,5-diaminobenzamide: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is unique due to the combination of its methoxyphenoxyethyl side chain and nitro groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15N3O7

Molecular Weight

361.31 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C16H15N3O7/c1-25-14-4-2-3-5-15(14)26-7-6-17-16(20)11-8-12(18(21)22)10-13(9-11)19(23)24/h2-5,8-10H,6-7H2,1H3,(H,17,20)

InChI Key

ZGEFDHUCXNOQCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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